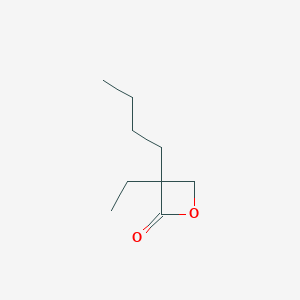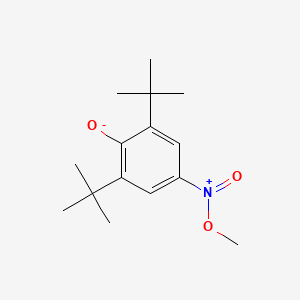
Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate is a complex organic compound known for its unique structure and properties. This compound features a cyclohexadiene ring substituted with tert-butyl groups and an oxo group, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate typically involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of a base such as piperidine. The reaction is carried out in a toluene solution at elevated temperatures (approximately 418.15 K) for about 14 hours. After the reaction, the mixture is cooled, and the product is extracted and purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous extraction and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of tert-butyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate involves its interaction with various molecular targets. The compound’s oxo group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar structure but with a benzoate group instead of an azinate group.
2,6-Di-tert-butylphenol: A simpler compound with similar tert-butyl substitutions but lacking the cyclohexadiene ring and oxo group.
Uniqueness
Methyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)azinate is unique due to its combination of a cyclohexadiene ring, oxo group, and tert-butyl substitutions. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
15052-27-4 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[methoxy(oxo)azaniumyl]phenolate |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)11-8-10(16(18)19-7)9-12(13(11)17)15(4,5)6/h8-9H,1-7H3 |
InChI-Schlüssel |
DDNMJFLOMBXHCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)[N+](=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)

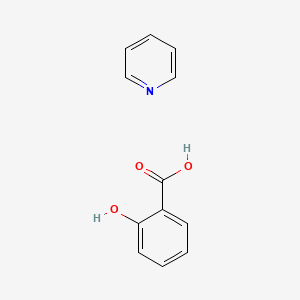
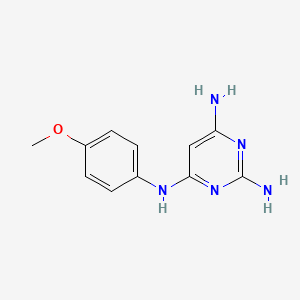

methanol](/img/structure/B14722152.png)
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)



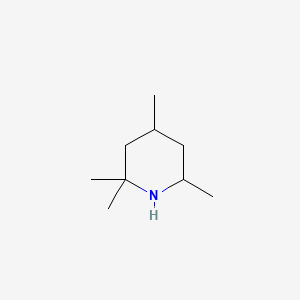
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
